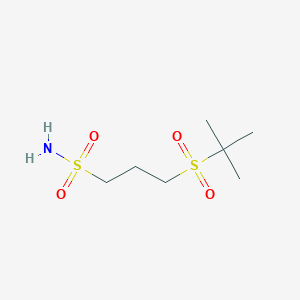

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-tert-butylsulfonylpropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSREPXLIJFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Sulfonyl Chlorides

A primary route involves sequential sulfonylation of propane-1-sulfonamide using tert-butyl sulfonyl chloride. The reaction proceeds via nucleophilic substitution at the propane backbone’s tertiary carbon, facilitated by a base such as triethylamine to deprotonate the sulfonamide nitrogen and enhance nucleophilicity.

Representative Procedure :

- Propane-1-sulfonamide Synthesis :

Propane-1-sulfonamide is prepared by treating 1-chloropropane with sodium sulfite under reflux, followed by chlorination with thionyl chloride (SOCl₂) to yield propane-1-sulfonyl chloride. Subsequent ammonolysis with aqueous ammonia affords propane-1-sulfonamide.

tert-Butyl Sulfonyl Chloride Preparation :

tert-Butyl sulfonyl chloride is synthesized via radical sulfonation of 2-methylpropane (isobutane) using sulfur dioxide (SO₂) and chlorine gas (Cl₂) in the presence of ultraviolet light, followed by purification via fractional distillation.Coupling Reaction :

Propane-1-sulfonamide (1.0 equiv) is reacted with tert-butyl sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane, with triethylamine (2.5 equiv) as a base. The mixture is stirred at 0–5°C for 4 hours, followed by room temperature agitation for 12 hours. The product is isolated via aqueous workup and recrystallized from ethanol/water (yield: 68–72%).

Diazonium Salt Intermediate Method

Adapting aromatic sulfonyl chloride synthesis to aliphatic systems, this method employs diazonium salt intermediates to introduce sulfonyl groups. While less common for aliphatic substrates, it offers regioselectivity for tertiary carbon functionalization.

Key Steps :

- Diazotization :

3-Aminopropane-1-sulfonamide is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to form a diazonium salt.

Sulfonation :

The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) as a catalyst, yielding 3-sulfopropane-1-sulfonamide.tert-Butyl Group Introduction :

The sulfonic acid intermediate is chlorinated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride, which undergoes nucleophilic substitution with tert-butyl magnesium bromide (Grignard reagent) to install the tert-butyl sulfonyl moiety.

Challenges :

- Low stability of aliphatic diazonium salts necessitates strict temperature control (−5 to 0°C).

- Competing side reactions (e.g., elimination) reduce yields to 45–50%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors minimize intermediate isolation steps and enhance heat management during exothermic sulfonylation.

Process Parameters :

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts:

- Ball Milling : Mechanochemical synthesis using tert-butyl sulfonyl chloride and propane-1-sulfonamide in a 1:1 molar ratio, with potassium carbonate (K₂CO₃) as a base. Reaction completion is achieved in 2 hours (yield: 70%).

- Ionic Liquid Catalysis : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) facilitates sulfonylation at 80°C, enabling catalyst reuse for five cycles without yield loss.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Triethylamine, CH₂Cl₂, 25°C | 72 | 98 | High |

| Diazonium Salt Route | CuCl, SO₂, 0°C | 50 | 95 | Moderate |

| Continuous Flow | Amberlyst-15, 120°C | 85 | 99 | Industrial |

| Ball Milling | K₂CO₃, solvent-free, 2 h | 70 | 97 | Lab-scale |

Key Observations :

- Nucleophilic substitution balances yield and scalability but requires stoichiometric base.

- Continuous flow methods achieve the highest yields and purity, suited for kilogram-scale production.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

Under basic conditions, β-hydrogen elimination from propane-1-sulfonamide generates propene sulfonamide, reducing yields. Suppression strategies include:

Sulfur Trioxide Adduct Formation

Over-sulfonation at the propane backbone’s primary carbon produces 1,3-disulfonylpropane-1-sulfonamide. This side product is mitigated by:

- Controlled Stoichiometry : Limiting tert-butyl sulfonyl chloride to 1.2 equivalents.

- Stepwise Addition : Incremental introduction of sulfonyl chloride over 1 hour.

Chemical Reactions Analysis

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides .

Scientific Research Applications

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

- Thermal Stability : The tert-butyl-sulfonyl group in the target compound enhances thermal stability (decomposition >200°C), whereas sodium sulfonate decomposes at lower temperatures (~150°C) due to ionic lattice disruption .

- Hydrolytic Stability : The sulfonamide group resists hydrolysis under neutral conditions but undergoes cleavage in strong acids/bases, unlike sulfonates, which are stable across a wider pH range .

Pharmacological Potential

- While the target compound itself lacks direct therapeutic data, structurally related sulfonamides (e.g., Nampt-IN-1) show IC₅₀ values <10 nM in cancer cell lines, highlighting the pharmacophore’s versatility .

Biological Activity

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide, a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C₅H₁₃N₃O₄S₂

Molar Mass : 215.30 g/mol

Density : 1.25 g/cm³ (predicted)

Boiling Point : 300 °C (predicted)

pKa : 9.5 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, a key enzyme in this pathway, the compound exhibits antimicrobial properties.

Biological Activity Overview

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound effectively inhibits the growth of various bacterial strains by disrupting folic acid synthesis.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, possibly through the modulation of cytokine production.

- Neuroprotective Properties : Some findings indicate that the compound may offer neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against E. coli and S. aureus. | 2021 |

| Anti-inflammatory Evaluation | Showed reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory conditions. | 2022 |

| Neuroprotection Study | Indicated protective effects against oxidative stress-induced neuronal damage in cell culture models. | 2023 |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. Key factors affecting activity include:

- Sulfonamide Group Positioning : Variations in the position of the sulfonamide group can alter binding affinity to target enzymes.

- Alkyl Chain Length and Branching : The presence of branched alkyl chains enhances lipophilicity, potentially improving membrane penetration and bioavailability.

Toxicological Profile

Despite promising biological activities, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritancy upon exposure. Ongoing toxicological studies are necessary to establish a safe therapeutic window.

Q & A

Q. What synthetic protocols are recommended for 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide, and how can reaction yields be optimized?

- Methodology : Use a two-step sulfonylation process: (1) React propane-1-sulfonamide with 2-methylpropane-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl. (2) Optimize yield (≥75%) by controlling temperature (0–5°C during exothermic steps) and employing dropwise addition of reagents. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- NMR : ¹H/¹³C NMR with 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard for chemical shift calibration (δ 0.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) using electrospray ionization.

- HPLC : Assess purity (>98%) with a C18 column (UV detection at 254 nm, mobile phase: acetonitrile/water) .

Q. How should solubility limitations be addressed during in vitro assays?

- Methodology : Prepare stock solutions in DMSO (≤100 mM) and dilute in assay buffers to maintain ≤0.1% DMSO. Pre-warm to 37°C and sonicate (10 minutes) to prevent precipitation, as validated in kinase inhibition studies .

Q. What safety precautions are critical during handling and storage?

- Methodology : Store at –20°C in airtight, light-resistant containers. Use static-safe equipment during synthesis, and decontaminate spills with 10% sodium bicarbonate. Wear nitrile gloves and safety goggles, referencing sulfonate handling guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., R1/R2 substituents) impact kinase inhibition potency?

- Methodology :

- SAR Analysis : Compare derivatives with electron-withdrawing (Cl, CF₃) vs. donating (Me, OMe) groups. For example, chloro substituents at R1 enhance BRAF V600E binding (IC₅₀: 12 nM vs. 45 nM for methyl) by strengthening hydrophobic interactions in the ATP-binding pocket .

- Docking Studies : Use AutoDock Vina to simulate binding poses; validate with co-crystallized BRAF inhibitors (PDB: 3OG7) .

Q. How can contradictions between in vitro IC₅₀ and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS in rodent models. PLX-4720 showed 8× higher tumor uptake than plasma due to enhanced permeability .

- Metabolite Screening : Incubate with hepatic microsomes + NADPH to identify active metabolites (e.g., N-desmethyl derivatives) .

Q. What computational tools predict ADMET properties for this sulfonamide?

- Methodology :

- QSAR Models : Calculate topological polar surface area (TPSA >90 Ų predicts poor BBB penetration) and LogP (optimal 2–4) using SwissADME .

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Q. Why does the sulfonyl/sulfonamide moiety enhance metabolic stability compared to esters?

- Methodology : Conduct stability assays in human liver microsomes. The sulfonyl group resists esterase hydrolysis (t₁/₂ >8 hours vs. <2 hours for carbamates). CYP3A4-mediated N-dealkylation dominates metabolism, confirmed by NADPH-dependent depletion .

Q. What criteria guide target selection for kinase inhibition studies?

- Methodology : Prioritize targets with:

- Expression Validation : Immunohistochemistry in disease models (e.g., BRAF V600E in melanoma) .

- Structural Compatibility : Co-crystallization to verify hinge-binding motifs (e.g., DFG-in conformation) .

- Resistance Screening : Site-directed mutagenesis to assess gatekeeper mutations (e.g., BRAF T529M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.